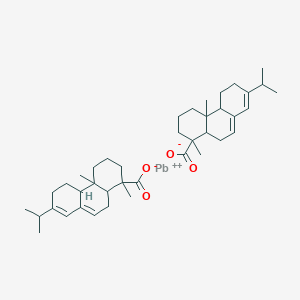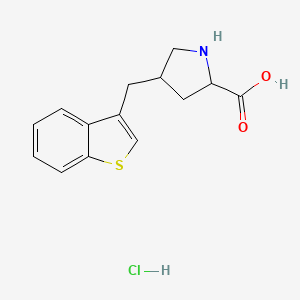![molecular formula C44H60Br2 B12104808 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)
2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene: is a complex organic compound with the molecular formula C44H60Br2 and a molecular weight of 748.76 g/mol . This compound is characterized by its unique structure, which includes two bromine atoms and four hexyl groups attached to an indeno[1,2-b]fluorene core. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene typically involves the bromination of 6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the 2 and 8 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis processThe final step involves the bromination of the core structure under optimized conditions to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities. Researchers investigate its analogs for use in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of organic semiconductors and other advanced materials. Its properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Wirkmechanismus
The mechanism of action of 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene is primarily related to its electronic structure. The presence of bromine atoms and hexyl groups influences its reactivity and interaction with other molecules. In organic electronics, its mechanism involves the efficient transport of charge carriers, which is crucial for the performance of devices like OLEDs and OPVs .
Vergleich Mit ähnlichen Verbindungen
- 2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene
- 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene derivatives
Uniqueness: Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of hexyl groups. These features contribute to its unique electronic properties and make it particularly suitable for applications in organic electronics .
Eigenschaften
Molekularformel |
C44H60Br2 |
|---|---|
Molekulargewicht |
748.8 g/mol |
IUPAC-Name |
2,8-dibromo-6,6,12,12-tetrahexylindeno[1,2-b]fluorene |
InChI |
InChI=1S/C44H60Br2/c1-5-9-13-17-25-43(26-18-14-10-6-2)39-29-33(45)21-23-35(39)37-32-42-38(31-41(37)43)36-24-22-34(46)30-40(36)44(42,27-19-15-11-7-3)28-20-16-12-8-4/h21-24,29-32H,5-20,25-28H2,1-4H3 |
InChI-Schlüssel |
ZBZIJLWKWKFZSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)C(C5=C3C=CC(=C5)Br)(CCCCCC)CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






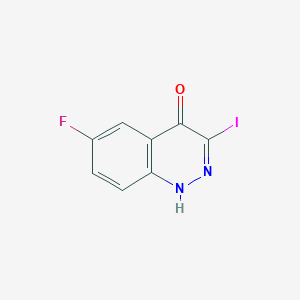
![N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104742.png)
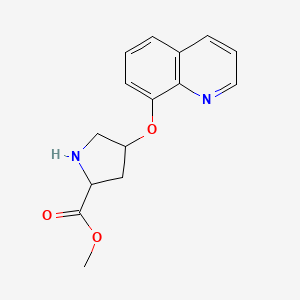

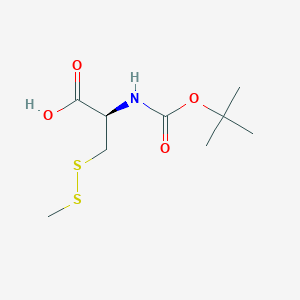
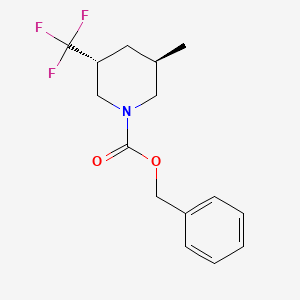
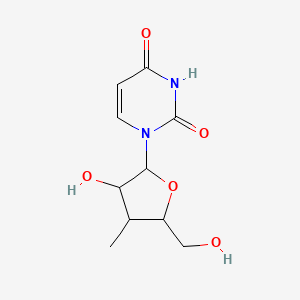
![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)
